N-(2,2-diphenylethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
Description
N-(2,2-diphenylethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with a prop-2-yn-1-yl group and a carboxamide functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(2,2-diphenylethyl)-1-prop-2-ynylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-2-15-25-16-13-21(14-17-25)23(26)24-18-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h1,3-12,21-22H,13-18H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTOCYQXYWRWBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diphenylethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Prop-2-yn-1-yl Group: This step often involves the alkylation of the piperidine nitrogen with a prop-2-yn-1-yl halide under basic conditions.
Attachment of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, using reagents such as carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for efficient processing, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol under appropriate conditions.
Substitution: The piperidine ring and the phenyl groups can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating mixtures (HNO₃/H₂SO₄) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-yn-1-yl group may yield epoxides, while reduction of the carboxamide group could produce primary amines.
Scientific Research Applications
N-(2,2-diphenylethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, possibly acting on central nervous system receptors or enzymes.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving piperidine derivatives.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,2-diphenylethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring structure allows it to fit into binding sites, while the prop-2-yn-1-yl and carboxamide groups can form hydrogen bonds or hydrophobic interactions, stabilizing the compound within the target site. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-diphenylethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide: can be compared with other piperidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-2-yn-1-yl group, in particular, can influence its reactivity and interaction with biological targets, differentiating it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
